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molecular formula C7H3ClF3N3 B078755 Fluoromidine CAS No. 13577-71-4

Fluoromidine

Cat. No. B078755
M. Wt: 221.57 g/mol
InChI Key: QJYOCYOOZHULNN-UHFFFAOYSA-N
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Patent
US04031107

Procedure details

Dimethylformamide (2 milliliters) was added to 4 grams of 1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine in 10 milliliters of thionyl chloride. The resulting reaction mixture was heated on a steam bath overnight. Solvent was removed and the residue shaken with 50 milliliters of water and filtered. The residue was then taken up in sodium hydroxide solution, filtered and acidified to pH 3, shaken with three 150-milliliter portions of diethyl ether, and dried over magnesium sulfate. Solvent was evaporated, yielding the desired 6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine, m.p., 290°-2° C., with sublimation from 260° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=O.O[N:7]1[C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]1[C:16]([F:19])([F:18])[F:17].S(Cl)([Cl:22])=O>>[Cl:22][C:13]1[CH:14]=[C:15]2[NH:7][C:8]([C:16]([F:19])([F:18])[F:17])=[N:9][C:10]2=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Quantity
4 g
Type
reactant
Smiles
ON1C(=NC2=NC=CC=C21)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue shaken with 50 milliliters of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
shaken with three 150-milliliter portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)N=C(N2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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